molecular formula C3H8O2<br>C3H8O2<br>CH3OCH2CH2OH B045455 2-Methoxyethanol CAS No. 109-86-4

2-Methoxyethanol

Cat. No.: B045455
CAS No.: 109-86-4
M. Wt: 76.09 g/mol
InChI Key: XNWFRZJHXBZDAG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methoxyethanol can be formed by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . It is used in organometallic chemistry for the synthesis of various compounds, where it acts as a source of hydride and carbon monoxide . The primary metabolic pathway involves the transformation of this compound into 2-methoxyacetic acid, which is subsequently further metabolized into formic acid and carbon dioxide .

Cellular Effects

This compound is toxic to the bone marrow and testicles . Workers exposed to high levels are at risk for granulocytopenia, macrocytic anemia, oligospermia, and azoospermia . The methoxyethanol is converted by alcohol dehydrogenase into methoxyacetic acid, which is the substance that causes these harmful effects .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism into methoxyacetic acid This metabolite is responsible for the toxic effects observed in cells

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, a study found that the trace amount of alkylamine ligands added to perovskite solutions can act as nucleation derivatives in an anti-solvent free process . The effects of adding alkylamines with different alkyl chain lengths on perovskite film formation were studied using a this compound single solvent system .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. A study found that after oral administration of this compound for 30 days, the number of abnormal and dead spermatozoa, as well as serum levels of certain enzymes, were significantly increased . The number of normal and live spermatozoa, sperm motility and concentration, and certain blood cell counts were significantly decreased compared to the control group .

Metabolic Pathways

As mentioned earlier, the primary metabolic pathway of this compound involves its transformation into 2-methoxyacetic acid, which is subsequently further metabolized into formic acid and carbon dioxide .

Preparation Methods

2-Methoxyethanol can be synthesized through the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer . The reaction can be represented as:

C2H5O++CH3OHC3H8O2+H+\text{C}_2\text{H}_5\text{O}^+ + \text{CH}_3\text{OH} \rightarrow \text{C}_3\text{H}_8\text{O}_2 + \text{H}^+ C2​H5​O++CH3​OH→C3​H8​O2​+H+

In industrial settings, this compound is produced by the reaction of ethylene oxide with methanol in the presence of a catalyst . The reaction conditions typically involve moderate temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Properties

IUPAC Name

2-methoxyethanol
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InChI

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3
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InChI Key

XNWFRZJHXBZDAG-UHFFFAOYSA-N
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Canonical SMILES

COCCO
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Molecular Formula

C3H8O2, Array
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Related CAS

9004-74-4, Array
Record name Polyethylene glycol monomethyl ether
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DSSTOX Substance ID

DTXSID5024182
Record name 2-Methoxyethanol
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Molecular Weight

76.09 g/mol
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Physical Description

Ethylene glycol monomethyl ether appears as a clear colorless liquid. Flash point of 110 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor.
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Boiling Point

257 °F at 768 mmHg (NTP, 1992), 124.1 °C, 125 °C, 256 °F
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Flash Point

107 °F (NTP, 1992), 41.7 °C, 42 °C closed cup, 120 °C open cup, Flash point 40 °C (104 °F) - closed cup, 39 °C c.c., 102 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water, Miscible with alcohol, ether, acetone, dimethylformamide, Miscible with hydrocarbons, alcohols, ketones, glycols, Solubility in water: miscible, Miscible
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Density

0.966 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9647 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal, Relative density (water = 1): 0.96, 0.96
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Vapor Density

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.62 (Air = 1), Relative vapor density (air = 1): 2.6
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Vapor Pressure

6.2 mmHg at 68 °F ; 10 mmHg at 71.6 °F (NTP, 1992), 9.5 [mmHg], 9.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.83, 6 mmHg
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Mechanism of Action

Cell death was analyzed in neurulating mouse embryos after in vivo doses of 2-methoxyethanol (2-ME) that produce anterior neural tube defects. Characterization of 2-ME-induced cell death was performed by evaluating: (1) vital fluorochrome staining in whole embryos applying confocal laser scanning microscopy; (2) characteristics of cell debris in conventional histological sections revealed by light microscopy; and (3) Apoptag in situ immunohistochemical staining for apoptosis using light microscopy. ...Physiological cell death in control embryos primarily occurred in the neural crest region during neural fold elevation. Embryos exposed to 2-ME had expanded areas of cell death in the neural crest and also new areas of cell death in medial regions of the anterior neural tube. Both physiological and 2-ME-induced embryonic cell death had morphological, immunohistochemical, and fluorochrome staining characteristics of apoptosis. When fluorescence data from confocal microscopic analysis of vital fluorochrome-stained embryos were analyzed, a dose-dependent increase was found in embryos exposed to 2-ME. Similar results were obtained when cell death was analyzed in either conventional histological sections or sections prepared for immunohistochemical detection of apoptosis., A mechanistic role for Ca2+ has been promoted. .../It was/ observed that a Ca2+ channel blocker afforded protection against 2-ME induced pachytene spermatocyte cell death. /It was/ hypothesized that 2-ME induces spermatocyte apoptosis in both the rat and guinea pig, and activates or induces an endogenous endonuclease. An increase in intracellular Ca2+ is thought by many to be the trigger for endonuclease activation/induction and subsequent apoptotic cell death., Metabolites /of ethylene glycol monoethyl ether/ such as 2-methoxyethanol (2-ME) ...induce testicular toxicity. They may cause testicular atrophy, decreased sperm motility, and an increased incidence of abnormal sperm. Most likely, the metabolism of monoalkyl glycol ethers occurs via alcohol and aldehyde dehydrogenases, leading to the formation of methoxyacetic acid (MAA). MAA is believed to be the ultimate toxic metabolite of 2-ME. However, methoxyacetaldehyde (MALD), an intermediate metabolite of 2-ME,can also produce testicular lesions. Although the site of action was thought to be upon the late spermatocyte, it now appears that the Sertoli cells are the prime target for 2-ME. It is unclear whether the mechanism of testicular toxicity of 2-ME induces germ cell death by interfering with interregulating signal transduction pathways within either Sertoli cells or germ cells, causing a disruption of cell-to-cell communication., Once oxidized to 2-methoxyacetic acid (2-MAA), 2-ME is teratogenic in all species tested. Upon single administration at 0800 hr, gestation day (gd) 8 (copulation plug + = gd 0) was most sensitive to induction of /exencephaly/. In this study, the effects of 2-ME/2-MAA on brain differentiation were assessed soon after gd 8 treatment. Physiological cell death (CD) in control embryos and chemically-enhanced CD were compared by Nile blue sulfate staining (4, 8, 12 hr after 2-ME; 0, 250 or 325 mg/kg). Its intensity in fore-, mid- and hindbrain was scored as scattered, moderate or intense. These CD patterns were confirmed by propidium iodide fluorescence staining. The most consistent CD staining was observed 8 hr after 325 mg 2-ME/kg. In controls, scattered CD was apparent in the pros-, mes- and rhombencephalon, while moderate to intense CD appeared uniformly in the caudal rim of the open forebrain and along its midline when closure was occurring. In 2-ME exposed embryos, CD patterns in the forebrain were comparable to those in controls. However, CD in the mid- and hindbrains was markedly increased. Moderate to intense CD in about half of the embryos was observed in the mes- and rhombencephalon. Rhombomeres 1-3 and the dorsal lateral neural tube were particularly remarkable in their staining intensity. Neural tube closure status and brain morphology (250 mg 2-ME/kg) were evaluated on gd 9.25 and gd 10.25. The mean somite number was unaffected by 2-ME treatment. However, in control embryos the neuropores were closed in all but 1 of 119 embryos, while in 23% (35 of 142; 82% of litters) of 2-ME embryos they were patent, and 8% (11 of 133; 36% of litters) still had that condition on gd 10.25. For comparison other pregnancies progressed to gd 18 when 12% of the live fetuses (in 40% of litters) had EX. There were also numerous morphological differences from developmental-age-matched controls consistent with 2-MAA-induced embryotoxicity, which caused developmental delay. Its incidence on gd 9.25 was five times higher (embryos) and affected twice as many litters as in concurrent controls. On gd 10.25 twice as many embryos as in control litters still displayed this differentiation delay phenomenon., For more Mechanism of Action (Complete) data for 2-METHOXYETHANOL (16 total), please visit the HSDB record page.
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Color/Form

Colorless liquid

CAS No.

109-86-4, 32718-54-0
Record name ETHYLENE GLYCOL MONOMETHYL ETHER
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Melting Point

-121.2 °F (NTP, 1992), -85.1 °C, -85 °C, -121 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyethanol
Reactant of Route 2
2-Methoxyethanol
Reactant of Route 3
2-Methoxyethanol
Reactant of Route 4
Reactant of Route 4
2-Methoxyethanol
Reactant of Route 5
2-Methoxyethanol
Reactant of Route 6
2-Methoxyethanol

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